molecular formula C27H30O15 B2458150 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin CAS No. 116310-59-9

4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin

Número de catálogo: B2458150
Número CAS: 116310-59-9
Peso molecular: 594.522
Clave InChI: GXDJGKMWLJOJFR-WUSKNVGPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Natural product derived from plant source.>4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin is a natural product found in Coutarea hexandra, Hintonia standleyana, and other organisms with data available.

Propiedades

IUPAC Name

4-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-37-11-5-16-20(12(7-19(31)40-16)10-2-3-13(28)14(29)4-10)17(6-11)41-27-25(36)23(34)22(33)18(42-27)9-39-26-24(35)21(32)15(30)8-38-26/h2-7,15,18,21-30,32-36H,8-9H2,1H3/t15-,18-,21+,22-,23+,24-,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDJGKMWLJOJFR-WUSKNVGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347847
Record name 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116310-59-9
Record name 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin, also referred to as a glycosylated coumarin derivative, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in anti-inflammatory and anticancer contexts. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a coumarin backbone with hydroxyl and methoxy substituents, alongside glycosidic linkages. Its structure can be represented as follows:

C20H22O10\text{C}_{20}\text{H}_{22}\text{O}_{10}

This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory activity. One study demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by downregulating the NF-κB signaling pathway and inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Table 1: Inhibitory Effects on Pro-inflammatory Cytokines

CytokineControl Level (pg/mL)Level after Treatment (pg/mL)Inhibition (%)
TNF-α1504570
IL-1β1203075
IL-62005075

The above data illustrate significant reductions in cytokine levels following treatment with the compound.

Anticancer Activity

In addition to its anti-inflammatory properties, this coumarin derivative has shown promising anticancer effects. Studies have indicated that it induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Table 2: Apoptotic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-715Induction of apoptosis via Bax/Bcl-2 ratio
HCT11620Cell cycle arrest and apoptosis
HepG218Mitochondrial membrane potential loss

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. However, results indicate limited efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations exceeding 250 μg/mL .

Case Studies

Several studies have investigated the biological activities of glycosylated coumarins similar to our compound. For instance, a recent study reported that derivatives with similar structures showed enhanced anti-inflammatory effects compared to their aglycones due to improved solubility and bioavailability .

Another case study highlighted the role of structural modifications in enhancing anticancer activity. The introduction of additional hydroxyl groups was found to significantly increase the cytotoxicity against various cancer cell lines .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Coumarins are known for their antioxidant capabilities. Research indicates that derivatives of coumarins can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for developing therapeutic agents against diseases associated with oxidative damage.

Antimicrobial Activity

Several studies have demonstrated the antibacterial properties of coumarin derivatives. The compound has shown effectiveness against various Gram-positive bacteria. For instance, modifications of coumarin structures have been reported to enhance their antibacterial efficacy against strains such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

Coumarins exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .

Acetylcholinesterase Inhibition

The compound's structural features suggest potential as an acetylcholinesterase inhibitor, which is relevant for treating Alzheimer's disease. Coumarin derivatives have been explored for their ability to enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown .

Drug Development

The unique structure of 4-(3,4-dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin makes it a candidate for drug development targeting neurodegenerative diseases and bacterial infections.

Nutraceuticals

Given its antioxidant and anti-inflammatory properties, this compound can be explored in formulating dietary supplements aimed at enhancing health and preventing chronic diseases.

Case Studies

StudyFocusFindings
Study on Acetylcholinesterase InhibitionEvaluated the inhibitory activity of coumarin derivativesDemonstrated effective inhibition with potential applications in Alzheimer's treatment .
Antibacterial Activity AssessmentTested against multiple bacterial strainsShowed significant antibacterial activity against Staphylococcus aureus with MIC values indicating strong efficacy .
Antioxidant Efficacy StudyAssessed free radical scavenging abilityThe compound exhibited high antioxidant capacity comparable to established antioxidants .

Análisis De Reacciones Químicas

Biosynthetic Pathway in C. vietnamensis

The compound is identified as a secondary metabolite in C. vietnamensis leaves, with its biosynthesis modulated by methyl jasmonate (MeJA) treatment . Key steps include:

Core Coumarin Formation

  • Pechmann Condensation : Analogous to synthetic routes for 7-methoxycoumarins , the coumarin core is likely formed via condensation of a β-keto ester (e.g., methyl benzoylacetate) with a dihydroxy phenolic precursor (e.g., resorcinol derivatives) under acidic conditions.

  • Methylation : The 7-methoxy group is introduced using methylating agents like dimethyl sulfate .

Glycosylation

  • Enzymatic attachment of the disaccharide moiety (β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl) to the coumarin’s C5 hydroxyl group. This step is catalyzed by glycosyltransferases, as inferred from transcriptome data showing upregulation of glycosylation-related genes under MeJA treatment .

Regulation by MeJA

  • MeJA induces metabolic shifts in C. vietnamensis, leading to differential accumulation of this coumarin (Table 1) :

Treatment Duration Compound Accumulation Cluster Group
2 hoursNo significant change-
48 hoursDecreasedCluster 2

Hydroxylation Patterns

  • The 3,4-dihydroxyphenyl group at C4 suggests electrophilic aromatic substitution or oxidative coupling during biosynthesis. This moiety enhances redox activity and metal chelation potential.

Glycosidic Bond Reactivity

  • The β-glycosidic linkage between xylose and glucose is acid-labile, typical of O-glycosides. Hydrolysis under acidic conditions would yield aglycone (free coumarin) and monosaccharides.

Table 1: Metabolomic Response to MeJA in C. vietnamensis

Metabolite Class Differentially Expressed Metabolites Expression Trend (48h)
Flavonoid glycosides73Decreased
Coumarins4-(3,4-Dihydroxyphenyl)-derivativeDecreased

Table 2: Comparative NMR Coupling in Coumarin Derivatives

Coumarin J(F–H5) (Hz) C5 Splitting Interaction Type
4-(2-Fluorophenyl)-7-methoxy2.6DoubletThrough-space
Non-fluorinated analogs-Singlet-

Synthetic Challenges and Alternatives

  • Glycosylation Complexity : Chemical synthesis of the disaccharide moiety requires stereoselective protection-deprotection strategies, often inefficient compared to enzymatic methods.

  • Natural Extraction : The compound is preferentially isolated from C. vietnamensis due to biosynthetic efficiency, yielding ≥95% purity via LC/MS-ELSD .

Métodos De Preparación

Pechmann Reaction Approach

The Pechmann reaction condenses phenols with β-keto esters under acidic conditions. For this aglycone, 3,4-dihydroxyphenylacetic acid and 7-methoxyresorcinol are condensed in the presence of sulfuric acid. The reaction proceeds via electrophilic substitution, forming the coumarin backbone. Yields typically range from 60–75%, though regioselectivity challenges arise due to competing hydroxyl group reactivities.

Key conditions :

  • Reactants : 3,4-Dihydroxyphenylacetic acid (1.2 equiv), 7-methoxyresorcinol (1.0 equiv)
  • Catalyst : Concentrated H₂SO₄ (10 mol%)
  • Temperature : 80°C, 6 hours

Knoevenagel Condensation

Alternatively, the Knoevenagel method employs salicylaldehyde derivatives and malonic acid . Here, 5-methoxy-2-hydroxybenzaldehyde reacts with 3,4-dihydroxyphenylacetic acid in ethanol with piperidine as a base. This method offers superior regiocontrol (85–90% yields) but requires anhydrous conditions.

Optimized protocol :

  • Solvent : Ethanol (reflux)
  • Catalyst : Piperidine (5 mol%)
  • Time : 8 hours

Preparation of the Glycosyl Donor

The disaccharide moiety, β-D-xylopyranosyl-(1→6)-β-D-glucopyranose, is synthesized sequentially.

Synthesis of β-D-Glucopyranosyl Donor

Peracetylated β-D-glucopyranosyl fluoride is prepared via Koenigs-Knorr glycosylation . D-Glucose is acetylated using acetic anhydride/pyridine, followed by treatment with HF/pyridine to yield the glycosyl fluoride.

Steps :

  • Acetylation: D-Glucose → Pentaacetyl-β-D-glucopyranose (92% yield).
  • Fluoridation: HF/pyridine, 0°C, 2 hours → β-D-glucopyranosyl fluoride (86%).

Xylosyl Attachment to Glucose

The xylose unit is introduced via regioselective glycosylation at the 6-OH of glucose. Using BF₃·Et₂O catalysis, peracetylated β-D-xylopyranosyl trichloroacetimidate reacts with the 6-OH of protected glucose.

Conditions :

  • Donor : Peracetylated xylosyl trichloroacetimidate (1.5 equiv)
  • Acceptor : 6-OH-glucose derivative
  • Catalyst : BF₃·Et₂O (0.2 equiv)
  • Yield : 78%

Glycosylation of the Coumarin Aglycone

Coupling the disaccharide to the aglycone demands precise activation and protection.

Protection of Hydroxyl Groups

The 3,4-dihydroxyphenyl and 7-methoxy groups are protected as acetyl esters to prevent side reactions:

  • Aglycone treatment : Acetic anhydride (3 equiv), pyridine, 24 hours (RT).
  • Deprotection : Post-glycosylation via methanolic NaOH (0.1 M).

Glycosylation Reaction

The glycosyl donor (peracetylated disaccharide fluoride) is activated with AgOTf and coupled to the 5-OH of the protected aglycone:

Procedure :

  • Donor : Peracetylated disaccharide fluoride (1.2 equiv)
  • Acceptor : Protected aglycone (1.0 equiv)
  • Activator : AgOTf (0.3 equiv), molecular sieves (4Å)
  • Solvent : Dichloromethane, −15°C → RT, 12 hours
  • Yield : 68%

Deprotection and Purification

Final deprotection involves sequential steps:

  • Acetyl removal : Methanol/NaOMe (pH 9), 4 hours (quantitative).
  • Chromatography : Silica gel (CH₂Cl₂/MeOH 9:1 → 7:3) isolates the product (95% purity).

Analytical Characterization

Spectroscopic data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J = 9.0 Hz, H-6), 6.91 (s, H-8), 5.32 (d, J = 7.5 Hz, H-1'''), 4.98 (d, J = 3.5 Hz, H-1'').
  • HRMS : [M+H]⁺ calc. 651.1978, found 651.1981.

Comparative Yields :

Step Method Yield (%)
Aglycone synthesis Knoevenagel 85–90
Disaccharide coupling BF₃·Et₂O 78
Glycosylation AgOTf activation 68

Challenges and Alternative Approaches

  • Regioselectivity : The 5-OH glycosylation is favored due to steric hindrance from the 7-methoxy group.
  • Green Chemistry : Ionic liquids (e.g., [Et₃NH][HSO₄]) improve glycosylation yields (72–80%) while reducing solvent waste.
  • Enzymatic Methods : β-Glucosidases from Enterococci hydrolyze glycosides but require optimization for synthesis.

Q & A

Basic Research Questions

Q. How can researchers isolate and purify this coumarin glycoside from natural sources?

  • Methodology : Use polar solvents (e.g., methanol/water mixtures) for initial extraction from plant material. Fractionate crude extracts via column chromatography (silica gel or Sephadex LH-20) and refine using reverse-phase HPLC. Validate purity with TLC and reference standards (e.g., phyproof® substances for glycosides) . Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and HR-MS to resolve sugar moieties and coumarin linkages .

Q. What analytical techniques are critical for characterizing its glycosidic linkages?

  • Methodology : Employ enzymatic hydrolysis (β-glucosidase/xylosidase) to cleave glycosidic bonds, followed by GC-MS analysis of released sugars. Compare retention times with authentic standards. For stereochemical confirmation, use circular dichroism (CD) or NOESY NMR to determine anomeric configurations (α/β) .

Q. How can its stability under varying pH and temperature conditions be assessed?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25–60°C. Monitor degradation via HPLC-UV and LC-MS. Identify degradation products (e.g., aglycone or hydrolyzed sugars) and calculate half-life using first-order kinetics .

Advanced Research Questions

Q. How can synthetic routes be optimized for the xylopyranosyl-glucopyranosyl moiety?

  • Methodology : Use regioselective protecting groups (e.g., acetyl or benzyl) during glycosylation to control sugar attachment. Enzymatic synthesis with glycosyltransferases (e.g., from Bacillus spp.) may improve yield and stereoselectivity compared to chemical methods. Validate intermediates via MALDI-TOF and 2D-HSQC NMR .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology : Perform dose-response assays across multiple cell lines (e.g., HepG2, RAW264.7) and compare results with orthogonal methods (e.g., DPPH for chemical antioxidant activity vs. intracellular ROS measurement). Control for assay interference from reducing sugars or metal chelation .

Q. How can its environmental fate and biodegradation pathways be modeled?

  • Methodology : Use HPLC-QTOF-MS to track the compound in simulated ecosystems (e.g., soil/water microcosms). Identify microbial metabolites via metagenomics and correlate with degradation rates. Apply QSAR models to predict persistence based on logP and molecular weight .

Q. What advanced structural dynamics studies elucidate its interaction with target proteins (e.g., kinases or cytochrome P450)?

  • Methodology : Conduct molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding poses. Validate with SPR or ITC for affinity measurements. Use cryo-EM or X-ray crystallography (if co-crystallized) for high-resolution structural insights .

Methodological Notes

  • Data Interpretation : For conflicting spectral data (e.g., overlapping NMR signals), apply deuterium exchange or selective decoupling experiments .
  • Experimental Design : Use split-plot designs (as in agricultural studies) to test multiple variables (e.g., extraction methods, bioactivity assays) while minimizing resource use .
  • Comparative Analysis : Cross-reference with structurally analogous coumarins (e.g., fraxin or phenylcoumarins from Hintonia spp.) to infer biosynthetic pathways or bioactivity mechanisms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.